![molecular formula C11H11N3O B13133800 (6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
(6-Amino-[3,3'-bipyridin]-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Amino-[3,3’-bipyridin]-4-yl)methanol is an organic compound with the molecular formula C11H11N3O It belongs to the bipyridine family, which consists of two pyridine rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-[3,3’-bipyridin]-4-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to form the bipyridine structure. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of (6-Amino-[3,3’-bipyridin]-4-yl)methanol may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of homogeneous or heterogeneous catalysts can also improve the efficiency of the process .
Types of Reactions:
Oxidation: (6-Amino-[3,3’-bipyridin]-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
(6-Amino-[3,3’-bipyridin]-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
作用机制
The mechanism of action of (6-Amino-[3,3’-bipyridin]-4-yl)methanol involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and interaction with other molecules. The compound can also participate in redox reactions, transferring electrons to or from the metal center. These properties make it a valuable ligand in catalysis and materials science .
相似化合物的比较
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and as a precursor to redox-active compounds like paraquat.
6-Aminonicotinamide: An inhibitor of NADP±dependent enzymes, used in biochemical research.
Uniqueness: (6-Amino-[3,3’-bipyridin]-4-yl)methanol is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly useful in the design of metal complexes with tailored reactivity and stability .
属性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
(2-amino-5-pyridin-3-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-4-9(7-15)10(6-14-11)8-2-1-3-13-5-8/h1-6,15H,7H2,(H2,12,14) |
InChI 键 |
VQRAEZGBWVFPIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


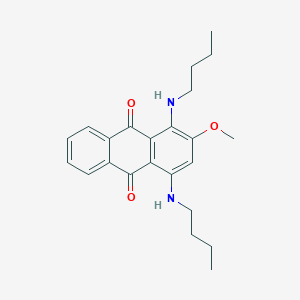
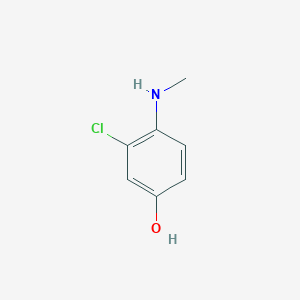
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)
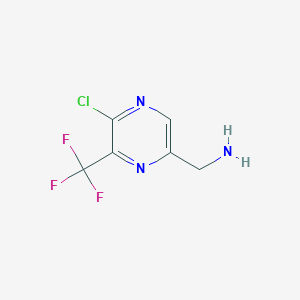
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13133744.png)
![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
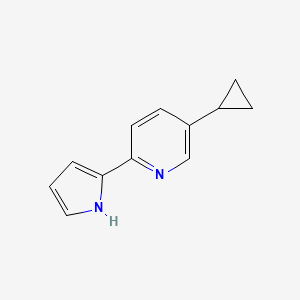
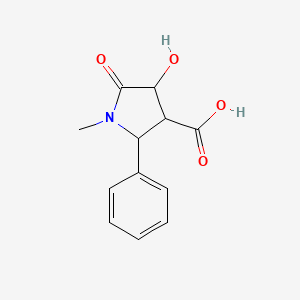
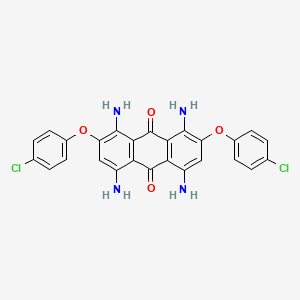
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)


